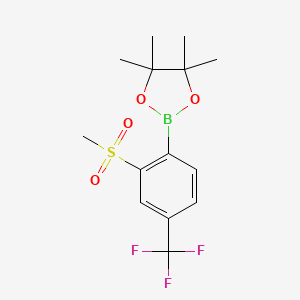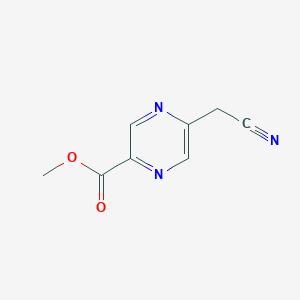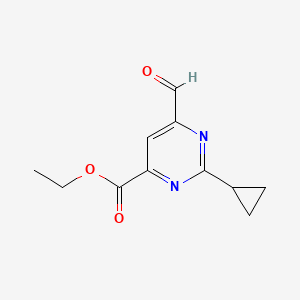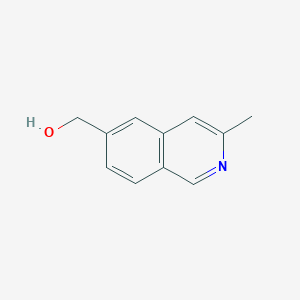![molecular formula C16H15NO4 B13921375 Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is an organic compound that features a nicotinate ester linked to a phenyl ring substituted with a 1,3-dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the 1,3-dioxolane ring through a cyclization reaction. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The cyclization step can be carried out using automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can act as a protecting group, influencing the compound’s reactivity and stability. The nicotinate ester moiety may interact with biological systems, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the dioxolane ring.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A nicotinate ester with additional halogen and trifluoromethyl substituents.
Uniqueness
Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
methyl 5-[4-(1,3-dioxolan-2-yl)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-19-15(18)14-8-13(9-17-10-14)11-2-4-12(5-3-11)16-20-6-7-21-16/h2-5,8-10,16H,6-7H2,1H3 |
Clave InChI |
KRDAFPLPLUDIQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



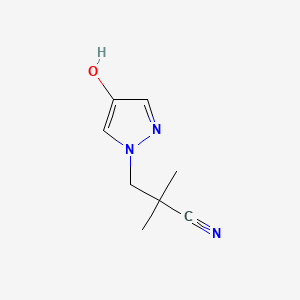

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
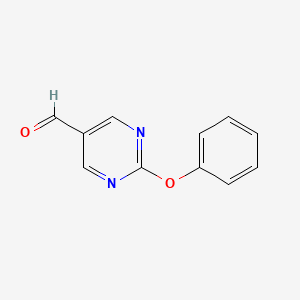
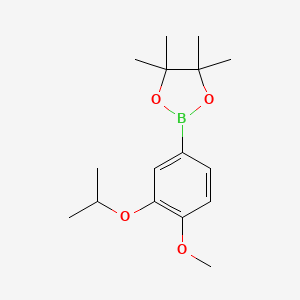
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
